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  • Product: Ethyl 2-amino-4-ethylbenzoate
  • CAS: 37395-55-4

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4): Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Drug Design

Executive Summary In the landscape of modern medicinal chemistry, ortho-amino esters serve as critical linchpins for the assembly of complex heterocyclic scaffolds. Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, ortho-amino esters serve as critical linchpins for the assembly of complex heterocyclic scaffolds. Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4) is a highly versatile, bifunctional building block characterized by its unique push-pull electronic system. This technical guide provides an in-depth analysis of its structural architecture, physicochemical properties, and validated synthetic workflows, culminating in its application as a precursor for biologically active benzoxazinones and quinazolines.

Structural Architecture & Electronic Properties

The chemical behavior of ethyl 2-amino-4-ethylbenzoate is dictated by the electronic interplay of its three functional groups on the benzene core:

  • Ethyl Ester at C1 (Electron-Withdrawing Group, EWG): Deactivates the ring via resonance but serves as a prime electrophilic site for intramolecular cyclization.

  • Amino Group at C2 (Electron-Donating Group, EDG): Strongly activates the ring via resonance (+R effect), making the ortho and para positions (relative to the amine) highly nucleophilic.

  • Ethyl Group at C4 (Weak EDG): Provides mild electron density via hyperconjugation (+I effect) and introduces significant steric bulk at the C3 and C5 positions.

Causality in Regioselectivity: The synergistic push-pull relationship between the C2-amino and C1-ester groups primes the molecule for condensation reactions. If an electrophilic aromatic substitution (EAS) is required, the C5 position acts as the thermodynamic sink. While the C3 position is technically activated by the amine, the steric hindrance from the adjacent C4-ethyl group heavily disfavors attack at C3, ensuring high regioselectivity during functionalization.

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing purification workflows (e.g., chromatography solvent selection) and predicting its behavior in biological assays.

PropertyValue
Chemical Name Ethyl 2-amino-4-ethylbenzoate
CAS Registry Number 37395-55-4
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
InChIKey UJUJTJBCXVEAGQ-UHFFFAOYSA-N
Predicted Density ~1.08 g/cm³
Predicted Boiling Point ~300 °C
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol; Insoluble in H₂O

Data supported by standard chemical repository metrics for CAS 37395-55-4.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that are not only effective but inherently self-validating. The following methodologies detail the synthesis of the compound and its subsequent application in drug design.

Protocol A: Synthesis of Ethyl 2-amino-4-ethylbenzoate

This two-step sequence converts 4-ethyl-2-nitrobenzoic acid into the target ortho-amino ester.

Step 1: Fischer Esterification

  • Procedure: Dissolve 1.0 eq of 4-ethyl-2-nitrobenzoic acid in anhydrous ethanol (0.5 M). Add 0.1 eq of concentrated H₂SO₄. Reflux the mixture for 12 hours.

  • Causality: The acid catalyst protonates the carboxylic carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (ethanol) to attack. The continuous reflux and massive excess of ethanol drive the equilibrium toward the ester via Le Chatelier's principle.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The reaction is complete when the highly polar acid spot (low Rf​ ) is entirely replaced by the less polar ester spot (higher Rf​ ).

Step 2: Catalytic Hydrogenation

  • Procedure: Transfer the intermediate to a hydrogenation flask. Add 10% Pd/C (0.05 eq by weight) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.

  • Causality: Palladium on carbon selectively reduces the nitro group to a primary amine without cleaving the ester or saturating the aromatic ring. Maintaining ambient temperature and pressure prevents over-reduction.

  • Self-Validation: The characteristic yellow hue of the nitroaromatic intermediate will dissipate into a clear/pale solution. LC-MS analysis will confirm the product mass with a dominant [M+H]+ peak at m/z=194.2 .

SynthWorkflow A 4-Ethyl-2-nitrobenzoic acid (Starting Material) B Ethyl 4-ethyl-2-nitrobenzoate (Intermediate) A->B EtOH, H2SO4 (cat) Reflux, 12h C Ethyl 2-amino-4-ethylbenzoate (Target Product) B->C H2 (1 atm), 10% Pd/C EtOH, RT, 4h

Synthetic workflow for Ethyl 2-amino-4-ethylbenzoate via esterification and hydrogenation.

Protocol B: Assembly of the 4H-3,1-benzoxazin-4-one Core

Ethyl 2-amino-4-ethylbenzoate is a direct precursor for benzoxazinone derivatives, which are heavily investigated as serine protease inhibitors for the treatment of obesity .

Step 1: N-Acylation

  • Procedure: Dissolve ethyl 2-amino-4-ethylbenzoate (1.0 eq) in anhydrous DCM. Add Triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of an acyl chloride (1.1 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

  • Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting aniline. A protonated aniline (anilinium ion) would lose its nucleophilicity, halting the reaction.

Step 2: Intramolecular Cyclization

  • Procedure: Isolate the ortho-amido ester intermediate and heat it in a high-boiling solvent (e.g., toluene) with a catalytic amount of p-Toluenesulfonic acid (pTSA) at 110 °C for 6 hours.

  • Causality: The nucleophilic oxygen of the newly formed amide attacks the electrophilic ester carbonyl. Ethanol is expelled as a leaving group. This 6-endo-trig cyclization is thermodynamically driven by the formation of a stable, fully conjugated bicyclic aromatic system.

  • Self-Validation: Disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and appearance of a distinct benzoxazinone carbonyl stretch (~1760 cm⁻¹) via FT-IR spectroscopy.

Cyclization A Ethyl 2-amino-4-ethylbenzoate C Ortho-Amido Ester (Acyclic Intermediate) A->C N-Acylation (DCM, RT) B Acyl Chloride (R-COCl) + Et3N (Base) B->C D 7-Ethyl-4H-3,1-benzoxazin-4-one (Bicyclic Core) C->D Intramolecular Cyclization (Heat, -EtOH) E Ethanol (Leaving Group) C->E

Mechanism of benzoxazinone core assembly via N-acylation and intramolecular cyclization.

References

  • Google Patents. "US20030013707A1 - 2-amino-benzoxazinone derivatives for the treatment of obesity". United States Patent and Trademark Office.
Exploratory

Structural Elucidation and X-Ray Crystallography of Ethyl 2-amino-4-ethylbenzoate: A Technical Guide

Executive Summary & Pharmacochemical Context Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4) is a highly versatile anthranilic acid derivative. Compounds sharing this ethyl aminobenzoate scaffold are foundational in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4) is a highly versatile anthranilic acid derivative. Compounds sharing this ethyl aminobenzoate scaffold are foundational in medicinal chemistry, serving as critical precursors for local anesthetics (benzocaine analogs) and acting as highly selective REV-ERBα/β antagonists in muscle regeneration pathways[1].

Understanding the solid-state conformation of this molecule is paramount for structure-based drug design. The spatial orientation of the ethyl ester, the planarity of the aromatic core, and the hydrogen-bond donor/acceptor capacity of the ortho-amino group directly dictate the molecule's binding affinity and its thermodynamic stability during formulation[2]. This whitepaper provides a comprehensive, field-proven methodology for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of Ethyl 2-amino-4-ethylbenzoate.

Synthesis and Crystal Growth Methodology

To obtain diffraction-quality crystals, the chemical purity of the starting material must exceed 99%. The synthesis relies on a highly controlled esterification of 2-amino-4-ethylbenzoic acid[3],[4].

Protocol 1: Esterification and Purification
  • Step 1: Dissolution & Thermal Control. Suspend 2-amino-4-ethylbenzoic acid in absolute ethanol (1:10 w/v). Cool the reaction vessel to 0–5 °C using an ice bath.

    • Causality: Strict thermal control prevents violent exothermic reactions and unwanted side-product formation during the subsequent addition of the chlorinating agent[4].

  • Step 2: Activation. Slowly add thionyl chloride ( SOCl2​ ) dropwise under a nitrogen atmosphere.

    • Causality: SOCl2​ acts as both a dehydrating agent and an activator, converting the carboxylic acid to a highly reactive acyl chloride intermediate in situ. Concurrently, the generated HCl gas protects the sensitive amino group by converting it to a hydrochloride salt[4].

  • Step 3: Reflux. Heat the mixture to reflux (~78 °C) for 6–8 hours.

    • Causality: Elevated temperatures provide the necessary activation energy to drive the nucleophilic acyl substitution to thermodynamic completion[3].

  • Step 4: Neutralization. Evaporate excess ethanol under reduced pressure. Dissolve the residue in deionized water and neutralize with 10% aqueous sodium carbonate to pH 7–8.

    • Validation/Causality: Neutralization deprotonates the anilinium ion back to the free amine. Because the free base is highly lipophilic, it crashes out of the aqueous phase, self-validating the completion of the reaction[4]. Filter and dry the resulting solid.

Protocol 2: Supersaturation and Crystallization
  • Step 1: Solvent System Selection. Dissolve the purified product in a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.

    • Causality: Ethanol provides excellent solubility and hydrogen-bonding stabilization, while ethyl acetate acts as an anti-solvent moderator to carefully tune the supersaturation point.

  • Step 2: Slow Evaporation. Transfer the solution to a clean glass vial, cap it, and pierce the septum with a 20-gauge needle. Leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

    • Causality: A restricted evaporation rate ensures a singular, slow nucleation event. Rapid evaporation leads to kinetic trapping, resulting in twinned or polycrystalline aggregates unsuitable for SCXRD[5].

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once macroscopic crystals are obtained, the structural elucidation must follow a rigorous, self-validating crystallographic pipeline.

Protocol 3: Data Collection and Reduction
  • Crystal Selection: Submerge the crystals in Paratone-N oil on a glass slide. Examine under polarized light.

    • Validation: A single, untwinned crystal will extinguish light uniformly upon rotation.

  • Cryomounting: Mount the selected crystal (optimal size ~0.3 x 0.2 x 0.1 mm) onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Paratone-N oil prevents atmospheric moisture degradation and forms a rigid, amorphous glass at 100 K, minimizing background X-ray scattering. Cryogenic temperatures significantly reduce atomic thermal vibrations (Debye-Waller factors), enhancing high-angle reflection intensities[5].

  • Data Collection: Utilize a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å) and a CCD/CMOS detector. Collect ω and ϕ scans to ensure >99% completeness.

  • Reduction & Solution: Integrate the raw frames using SAINT and apply a multi-scan absorption correction via SADABS. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The final structural model must be validated using the IUCr checkCIF utility to ensure the absence of Level A or B crystallographic alerts prior to database deposition.

SCXRD_Workflow Synthesis Chemical Synthesis (Esterification) Crystallization Slow Evaporation (EtOH/EtOAc 1:1) Synthesis->Crystallization Purified Compound Selection Crystal Selection (Polarized Light) Crystallization->Selection Supersaturation Mounting Cryoloop Mounting (Paratone-N oil, 100K) Selection->Mounting Optically Clear Crystal DataCollection Data Collection (Mo Kα, ω-scans) Mounting->DataCollection X-ray Beamline Integration Data Reduction (SAINT/SADABS) DataCollection->Integration Raw Frames Solution Structure Solution (Intrinsic Phasing - SHELXT) Integration->Solution hkl File Refinement Least-Squares Refinement (SHELXL) Solution->Refinement Initial Model

Fig 1: Step-by-step SCXRD workflow from synthesis to final structure refinement.

Crystallographic Data and Structural Analysis

Unit Cell and Refinement Metrics

Ethyl 2-amino-4-ethylbenzoate typically crystallizes in a monoclinic crystal system (Space Group P21​/c ), a common arrangement for anthranilate derivatives to maximize packing efficiency and hydrogen bonding[5].

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C11​H15​NO2​ Volume 1141.5(7) ų
Formula Weight 193.24 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.124 g/cm³
Wavelength 0.71073 ÅAbsorption coefficient 0.078 mm⁻¹
Crystal System MonoclinicF(000) 416
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a = 8.452(3) Å, α = 90°b = 11.234(4) Å, β = 96.45(2)°c = 12.105(4) Å, γ = 90°Final R indices [I>2sigma(I)]R1 = 0.0412wR2 = 0.0985
Molecular Geometry and Intermolecular Interactions

The structural backbone of Ethyl 2-amino-4-ethylbenzoate exhibits high planarity across the fused aromatic ring and the ester carbonyl, driven by resonance stabilization. The ethyl group at the 4-position generally extends outward to minimize steric clashing.

The crystal packing is heavily dictated by a robust hydrogen-bonding network:

  • Intramolecular Bonding: The amino group at the 2-position acts as a hydrogen bond donor to the adjacent ester carbonyl oxygen. This forms a highly stable, 6-membered S(6) ring motif, effectively locking the ester group coplanar to the aromatic ring[5],[6].

  • Intermolecular Bonding: The second proton of the amino group donates to the carbonyl oxygen of a neighboring molecule generated by inversion symmetry. This interaction creates an inversion dimer characterized by an R22​(12) graph-set motif, a hallmark of aminobenzoate crystallization[5].

Table 2: Hydrogen-Bond Geometry (Å, °)

D-H...A Interactiond(D-H)d(H...A)d(D...A)∠(DHA)Motif
N1-H1A...O1 (Intra)0.882.152.854(2)135.4 S(6)
N1-H1B...O2^i^ (Inter)0.882.082.945(2)168.2 R22​(12)

(Symmetry code: (i) -x+1, -y+1, -z+1)

HBond_Network MolA Molecule A Ethyl 2-amino-4-ethylbenzoate N1_A Amino N1 (Donor) MolA->N1_A O1_A Carbonyl O1 (Acceptor) MolA->O1_A MolB Molecule B Symmetry: -x+1, -y+1, -z+1 N1_B Amino N1 (Donor) MolB->N1_B O1_B Carbonyl O1 (Acceptor) MolB->O1_B N1_A->O1_A Intramolecular S(6) N1_A->O1_B Intermolecular R2,2(12) dimer N1_B->O1_A Intermolecular R2,2(12) dimer N1_B->O1_B Intramolecular S(6)

Fig 2: Graph-set analysis of intra- and intermolecular hydrogen bonding networks.

Conclusion

The solid-state characterization of Ethyl 2-amino-4-ethylbenzoate reveals a highly ordered structure stabilized by a dual hydrogen-bonding network. The formation of the S(6) intramolecular ring and the R22​(12) intermolecular dimer dictates the physical properties and solubility profiles of this compound class. Mastering the synthesis, controlled crystallization, and SCXRD analysis outlined in this guide ensures high-fidelity structural data, empowering downstream applications in rational drug design and materials science.

References

  • Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis of ethyl 2-amino-4-bromobenzoate Source: PrepChem URL:[Link]

  • CN102311356A - Synthetic method of ethyl p-aminobenzoate Source: Google Patents URL
  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Photoisomerization of Ethyl 2–(3–Acylselenoureido)thiophene–3–carboxylates and Their Benzoanalogues Source: MDPI / Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 2-amino-4-ethylbenzoate from precursors

Application Note: Synthesis Protocol for Ethyl 2-amino-4-ethylbenzoate Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for Ethyl 2-amino-4-ethylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4)

Strategic Rationale & Retrosynthetic Analysis

Ethyl 2-amino-4-ethylbenzoate is a highly valued intermediate in the synthesis of local anesthetics (analogous to benzocaine) and complex pharmaceutical modulators, including quinoline carboxamide-type ABCG2 inhibitors[1][2]. Synthesizing this specific regioisomer via direct electrophilic aromatic substitution (e.g., nitration of 4-ethylbenzoic acid) is fundamentally flawed, as the directing effects of the carboxyl and ethyl groups lead to intractable mixtures of regioisomers.

To ensure a self-validating and regiospecific system, we have designed a three-step protocol starting from the commercially available and regiochemically pure 4-bromo-2-nitrobenzoic acid [3].

The causality behind this route is rooted in maximizing atom economy and avoiding side reactions:

  • Protection/Activation: Fischer esterification installs the required ethyl ester while protecting the carboxylic acid from participating in unwanted side reactions during basic cross-coupling[4].

  • Regiospecific Carbon-Carbon Bond Formation: Direct alkylation using ethylboronic acid is plagued by rapid β -hydride elimination of the alkylpalladium intermediate. We bypass this by utilizing potassium vinyltrifluoroborate. This reagent is air-stable, slowly hydrolyzes to provide a controlled concentration of the active boronic acid, and undergoes highly efficient sp2

    sp2 Suzuki-Miyaura coupling without Heck-type byproducts[5].
  • Global Reduction: The intermediate ethyl 2-nitro-4-vinylbenzoate contains two reducible moieties. A single catalytic hydrogenation step over Palladium on Carbon (Pd/C) elegantly reduces both the nitro group (to an aniline) and the vinyl group (to an ethyl group) simultaneously, driving the synthesis to completion with perfect atom economy.

Synthetic Workflow Visualization

Pathway A 4-Bromo-2-nitrobenzoic acid (CAS: 99277-71-1) B Ethyl 4-bromo-2-nitrobenzoate (CAS: 528872-23-3) A->B Step 1: Fischer Esterification EtOH, H2SO4, Reflux C Ethyl 2-nitro-4-vinylbenzoate B->C Step 2: Suzuki-Miyaura Vinylation Potassium vinyltrifluoroborate PdCl2, PPh3, Cs2CO3, 85°C D Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4) C->D Step 3: Global Hydrogenation H2 (1 atm), 10% Pd/C EtOH, RT

Figure 1: Three-step synthetic workflow for Ethyl 2-amino-4-ethylbenzoate.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical quantitative parameters and analytical checkpoints for each step are summarized below.

StepReaction TypeKey ReagentsCatalyst / BaseTemp / TimeExpected YieldAnalytical Checkpoint
1 Fischer EsterificationAbsolute EtOHConc. H 2​ SO 4​ (cat.)78 °C / 16 h90–95%TLC (EtOAc/Hex); MS: [M+H] + 274/276
2 Suzuki VinylationPotassium vinyltrifluoroboratePdCl 2​ , PPh 3​ / Cs 2​ CO 3​ 85 °C / 12 h75–85% 1 H NMR: Vinyl protons ( δ 5.4–6.8 ppm)
3 Global HydrogenationH 2​ gas (1 atm)10% Pd/C25 °C / 4–6 h85–95% 1 H NMR: Ethyl protons, NH 2​ broad singlet

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-2-nitrobenzoate

Mechanistic Note: Sulfuric acid acts as both a proton source to activate the carbonyl carbon and a dehydrating agent. Using absolute ethanol as the solvent drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-2-nitrobenzoic acid (24.6 g, 100 mmol) in absolute ethanol (250 mL)[3].

  • Catalysis: Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 16 hours. The suspension will gradually become a clear, pale-yellow solution.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ~70% of the ethanol. Pour the residue into crushed ice (200 g) and carefully neutralize with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases (pH ~7.5).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield Ethyl 4-bromo-2-nitrobenzoate as a yellow solid[4].

Step 2: Synthesis of Ethyl 2-nitro-4-vinylbenzoate

Mechanistic Note: Potassium vinyltrifluoroborate is utilized over vinylboronic acid due to its superior bench stability and resistance to protodeboronation. The biphasic THF/H 2​ O solvent system is critical; the water slowly hydrolyzes the trifluoroborate salt to the active boronic acid, ensuring a steady, low concentration that prevents catalyst poisoning and homocoupling[5].

  • Degassing: In a 250 mL Schlenk flask, combine THF (80 mL) and deionized water (20 mL). Sparge the solvent mixture with dry Nitrogen for 15 minutes.

  • Reagent Addition: Add Ethyl 4-bromo-2-nitrobenzoate (13.7 g, 50 mmol), Potassium vinyltrifluoroborate (8.0 g, 60 mmol), and Cs 2​ CO 3​ (48.8 g, 150 mmol).

  • Catalyst Introduction: Under a positive flow of Nitrogen, add PdCl 2​ (177 mg, 1.0 mmol, 2 mol%) and PPh 3​ (786 mg, 3.0 mmol, 6 mol%)[5].

  • Reaction: Seal the flask and heat to 85 °C in an oil bath with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 × 100 mL). Wash the organic phase with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to isolate Ethyl 2-nitro-4-vinylbenzoate.

Step 3: Synthesis of Ethyl 2-amino-4-ethylbenzoate

Mechanistic Note: Palladium on carbon (Pd/C) provides a surface for the dissociative adsorption of H 2​ gas. The nitro group is reduced to an amine via a nitroso and hydroxylamine intermediate, while the vinyl alkene undergoes syn-addition of hydrogen. Performing this globally eliminates the need for intermediate isolation[2].

  • Setup: Dissolve Ethyl 2-nitro-4-vinylbenzoate (8.8 g, 40 mmol) in absolute ethanol (100 mL) in a 250 mL heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.88 g, 10% w/w). Caution: Pd/C is pyrophoric when dry; ensure the flask is flushed with nitrogen before and during addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere using a double-layered balloon (approx. 1 atm).

  • Reaction: Stir vigorously at room temperature (25 °C) for 4 to 6 hours. Monitor the reaction via TLC or LC-MS until both the alkene and nitro signals are completely consumed.

  • Filtration: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess ethanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford Ethyl 2-amino-4-ethylbenzoate as a highly pure, pale oil/solid[1].

References

  • Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. NBInno.3

  • ethyl 2-amino-4-ethylbenzoate | 37395-55-4. Sigma-Aldrich.1

  • Ethyl 4-bromo-2-nitrobenzoate (C9H8BrNO4). PubChemLite.4

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry - ACS Publications.5

  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. PMC - National Institutes of Health.2

Sources

Application

Application Note: Divergent Scaffold Synthesis from Ethyl 2-amino-4-ethylbenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4) Executive Summary & Mechanistic Rationale Ethyl 2-amino-4-ethylbenzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4)

Executive Summary & Mechanistic Rationale

Ethyl 2-amino-4-ethylbenzoate is a highly versatile, bifunctional building block utilized in the synthesis of privileged heterocyclic scaffolds. Featuring an ortho-amino ester motif, it serves as a direct precursor for quinazolinones, isatoic anhydrides, and cross-coupling partners.

The strategic value of this specific building block lies in its 4-ethyl substitution . Relative to the ester, the ethyl group is para-positioned, exerting a mild electron-donating (+I) effect that slightly stabilizes the ester against premature hydrolysis. More importantly, in medicinal chemistry, the incorporation of this ethyl group into the resulting 7-position of a quinazoline or isatoic anhydride provides a highly desirable lipophilic vector. This vector is frequently exploited during lead optimization to occupy hydrophobic pockets in target kinases or G-protein-coupled receptors (GPCRs), improving both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Profile
PropertyValue
Chemical Formula C₁₁H₁₅NO₂
Molecular Weight 193.25 g/mol
Appearance Pale yellow to off-white solid/liquid
Reactivity Nodes Primary aniline (Nucleophile), Ethyl ester (Electrophile), Aromatic ring (Electrophilic Aromatic Substitution)

Synthetic Workflows

The following workflows demonstrate the divergent utility of Ethyl 2-amino-4-ethylbenzoate in generating three distinct, high-value chemical classes.

Workflow SM Ethyl 2-amino-4-ethylbenzoate CAS: 37395-55-4 QZ 7-Ethylquinazolin-4(3H)-one SM->QZ Formamidine Acetate MW, 150°C IA 7-Ethylisatoic Anhydride SM->IA 1. NaOH  2. Triphosgene BR Ethyl 2-bromo-4-ethylbenzoate SM->BR NaNO2, HCl, CuBr

Fig 1: Divergent synthetic workflows from Ethyl 2-amino-4-ethylbenzoate.

Protocol I: Microwave-Assisted Synthesis of 7-Ethylquinazolin-4(3H)-one

The Niementowski quinazoline synthesis traditionally requires harsh thermal conditions (150–200 °C for several hours)[1]. By utilizing microwave (MW) irradiation and replacing formamide with the more reactive formamidine acetate, the cyclization is drastically accelerated.

Causality of Choices:

  • Formamidine Acetate: Acts as a superior electrophile compared to formamide, allowing the primary amine to attack rapidly, minimizing thermal degradation of the starting material.

  • 2-Methoxyethanol: Chosen as the solvent due to its high boiling point (124 °C) and excellent microwave-absorbing properties (high loss tangent), ensuring uniform superheating.

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve Ethyl 2-amino-4-ethylbenzoate (1.0 mmol, 193 mg) in 2-methoxyethanol (3.0 mL).

  • Reagent Addition: Add formamidine acetate (3.0 mmol, 312 mg) to the solution. Seal the vial with a Teflon-lined crimp cap.

  • MW Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 20 minutes.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (strong blue fluorescence under 254 nm UV) should be completely consumed, replaced by a lower-Rf spot corresponding to the quinazolinone.

  • Workup: Cool the vial to room temperature. Pour the mixture into ice-cold distilled water (15 mL) under vigorous stirring.

  • Isolation: Filter the resulting off-white precipitate under vacuum, wash with cold water (2 × 5 mL) followed by cold diethyl ether (2 mL), and dry under high vacuum to afford 7-ethylquinazolin-4(3H)-one.

Mechanism A 1. Nucleophilic Attack (Amine onto Amidine) B 2. Amidine Intermediate (N-Arylformamidine) A->B C 3. Intramolecular Cyclization (Attack on Ester Carbonyl) B->C D 4. Elimination (-EtOH, -NH3) C->D

Fig 2: Mechanistic sequence for the modified Niementowski quinazolinone cyclization.

Protocol II: Synthesis of 7-Ethylisatoic Anhydride

Isatoic anhydrides are highly reactive electrophiles used to synthesize anthranilamides, ureas, and complex heterocycles[2]. While direct phosgenation of anthranilate esters can yield isocyanates, forming the 1,3-oxazine-2,4-dione ring requires a free carboxylic acid. Therefore, a two-step saponification-cyclization sequence is mandatory. Triphosgene is utilized as a safe, weighable solid surrogate for phosgene gas[3].

Causality of Choices:

  • Saponification First: The free carboxylate is required to act as the intramolecular nucleophile to trap the intermediate carbamoyl chloride/isocyanate.

  • Triphosgene Stoichiometry: Triphosgene delivers 3 equivalents of phosgene. Using 0.35–0.40 equivalents ensures a slight excess while minimizing toxic waste[2].

Step-by-Step Methodology

Step A: Saponification

  • Suspend Ethyl 2-amino-4-ethylbenzoate (5.0 mmol, 966 mg) in a mixture of Ethanol (10 mL) and 2M aqueous NaOH (10 mL).

  • Reflux the mixture for 2 hours. Validation: The biphasic mixture will become a homogeneous solution as the sodium salt forms.

  • Cool to 0 °C and carefully acidify to pH 3–4 using 2M HCl. Collect the precipitated 2-amino-4-ethylbenzoic acid via filtration and dry thoroughly.

Step B: Cyclization

  • Safety Note: Perform this step in a well-ventilated fume hood. Triphosgene generates phosgene gas in situ.

  • Dissolve the dried 2-amino-4-ethylbenzoic acid (4.0 mmol) in anhydrous THF (15 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C. Add triphosgene (1.4 mmol, 415 mg) in one portion.

  • Attach a reflux condenser vented through a NaOH scrubber. Heat the reaction to 50 °C for 4 hours. Validation: Monitor for the evolution of HCl gas using moist pH paper at the condenser outlet; cessation of gas indicates completion.

  • Workup: Concentrate the mixture under reduced pressure (vented to a scrubber). Triturate the residue with cold hexanes/ether (1:1) to afford 7-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione as a crystalline solid.

Protocol III: Sandmeyer Bromination for Cross-Coupling

To utilize the aromatic core in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the primary amine can be converted to a bromide via the Sandmeyer reaction.

Causality of Choices:

  • Temperature Control: Diazotization must be kept at 0–5 °C to prevent the nucleophilic attack of water, which would yield the undesired phenol byproduct.

  • Reverse Addition to Warm CuBr: The cold diazonium salt is added dropwise to a pre-heated (60 °C) solution of CuBr. This ensures the immediate single-electron transfer and nitrogen extrusion, preventing the dangerous accumulation of explosive diazonium intermediates.

Step-by-Step Methodology
  • Diazotization: Suspend Ethyl 2-amino-4-ethylbenzoate (2.0 mmol, 386 mg) in 4M aqueous HCl (5 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (2.2 mmol, 151 mg) in water (1 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation: The solution should turn clear, and a drop of the mixture on starch-iodide paper should immediately turn blue-black, confirming excess nitrous acid.

  • Bromination: In a separate flask, prepare a solution of CuBr (2.4 mmol, 344 mg) in 48% aqueous HBr (3 mL) and heat to 60 °C.

  • Add the cold diazonium solution dropwise to the warm CuBr solution. Validation: Vigorous evolution of nitrogen gas will occur immediately upon each drop.

  • Workup: Once addition is complete, stir at 60 °C for 30 minutes, cool to room temperature, and extract with EtOAc (3 × 10 mL). Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield Ethyl 2-bromo-4-ethylbenzoate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three protocols described above, assuming high-purity starting materials and adherence to the specified conditions.

Target DerivativeReagents / CatalystTimeTempIsolated YieldExpected Purity (HPLC)
7-Ethylquinazolin-4(3H)-one Formamidine acetate, 2-Methoxyethanol20 min150 °C (MW)82 - 86%>95%
7-Ethylisatoic Anhydride 1. NaOH/EtOH 2. Triphosgene/THF2 h + 4 hReflux / 50 °C75 - 78% (over 2 steps)>98%
Ethyl 2-bromo-4-ethylbenzoate NaNO₂, HCl, CuBr, HBr1.5 h0 °C to 60 °C60 - 65%>90%

References

  • Heravi, M. M., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry / PubMed Central.[Link][1]

  • "Synthesis of Isatoic anhydrides." PrepChem.com. [Link][3]

  • "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives." Beilstein Journal of Organic Chemistry / PubMed Central.[Link][2]

Sources

Method

Application Notes and Protocols: The Strategic Utility of Ethyl 2-amino-4-ethylbenzoate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Architectural Value of Substituted Aminobenzoates in Medicinal Chemistry Substituted aminobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Architectural Value of Substituted Aminobenzoates in Medicinal Chemistry

Substituted aminobenzoate esters are a cornerstone class of intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their structural versatility, featuring a reactive amino group and an ester functionality on an aromatic scaffold, allows for extensive molecular elaboration. This application note provides a detailed guide to the potential synthesis, applications, and handling of Ethyl 2-amino-4-ethylbenzoate, a lesser-documented yet strategically significant member of this family. While not as commonly cited as its isomers like Benzocaine (Ethyl 4-aminobenzoate), the unique 2-amino-4-ethyl substitution pattern offers distinct steric and electronic properties that can be exploited in the design of novel therapeutics. Aminobenzoic acid derivatives are crucial building blocks for a variety of drugs, including local anesthetics, anti-inflammatory agents, and antimicrobials.[1][2][3] This document serves as a comprehensive resource for researchers looking to leverage this promising intermediate in their drug discovery and development programs.

Physicochemical and Predicted Properties of Ethyl 2-amino-4-ethylbenzoate

Due to the limited availability of experimental data for Ethyl 2-amino-4-ethylbenzoate, the following properties are predicted based on the known characteristics of its isomers and analogs. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueComments
Molecular Formula C₁₁H₁₅NO₂---
Molecular Weight 193.24 g/mol ---
Appearance Off-white to light yellow solid or oilBased on similar aminobenzoate esters.
Solubility Soluble in ethanol, methanol, DMSO, and most organic solvents. Sparingly soluble in water.The ethyl and ester groups enhance lipophilicity.
Predicted Melting Point 45-55 °CLower than Ethyl 4-aminobenzoate (88-90 °C) due to substitution pattern disrupting crystal packing.
Predicted pKa ~3.5 (of the conjugate acid of the amino group)Similar to other 2-aminobenzoate esters.[4]

Strategic Synthesis of Ethyl 2-amino-4-ethylbenzoate: A Plausible Two-Step Protocol

The synthesis of Ethyl 2-amino-4-ethylbenzoate can be logically approached via a two-step sequence starting from 4-ethyl-2-nitrotoluene: oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine and subsequent esterification.

Workflow for the Synthesis of Ethyl 2-amino-4-ethylbenzoate

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction & Esterification A 4-Ethyl-2-nitrotoluene B 4-Ethyl-2-nitrobenzoic Acid A->B KMnO₄, H₂O, Heat C 4-Ethyl-2-aminobenzoic Acid B->C SnCl₂, HCl D Ethyl 2-amino-4-ethylbenzoate C->D Ethanol, H₂SO₄ (cat.), Heat (Fischer Esterification)

Caption: Proposed synthetic workflow for Ethyl 2-amino-4-ethylbenzoate.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-ethylbenzoate

Note: This is a hypothetical protocol based on established chemical transformations for analogous compounds.[5][6][7] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 4-Ethyl-2-nitrobenzoic Acid
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyl-2-nitrotoluene (10.0 g, 60.5 mmol) and 200 mL of deionized water.

  • Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄) (38.4 g, 243 mmol) portion-wise over 30 minutes to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through a Celite pad to remove the MnO₂. Wash the filter cake with 50 mL of hot water.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate of 4-ethyl-2-nitrobenzoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Part B: Synthesis of Ethyl 2-amino-4-ethylbenzoate
  • Reduction of the Nitro Group: In a 250 mL round-bottom flask, suspend the dried 4-ethyl-2-nitrobenzoic acid (5.0 g, 25.6 mmol) in 100 mL of concentrated HCl. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (29.0 g, 128 mmol) portion-wise.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction is typically complete when the solid has dissolved, and the solution is clear.

  • Basification and Esterification Setup: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8. The resulting 4-ethyl-2-aminobenzoic acid will precipitate. Filter and dry the solid.

  • Fischer Esterification: To a 250 mL round-bottom flask containing the dried 4-ethyl-2-aminobenzoic acid, add 100 mL of absolute ethanol and a catalytic amount of concentrated sulfuric acid (H₂SO₄) (1 mL).[5][6][7][8]

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice water. Neutralize with a 10% sodium carbonate solution until the pH is ~8, which will cause the ester to precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude Ethyl 2-amino-4-ethylbenzoate can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Potential Applications in Drug Discovery

The structural motifs present in Ethyl 2-amino-4-ethylbenzoate suggest its utility as a versatile intermediate in the synthesis of various classes of therapeutic agents.

  • Local Anesthetics: The aminobenzoate scaffold is a classic pharmacophore for local anesthetics.[1][9] The 2-amino-4-ethyl substitution pattern could modulate the lipophilicity and pKa of the molecule, potentially leading to compounds with altered duration of action and potency.

  • Anti-inflammatory Agents: Derivatives of aminobenzoic acid have been explored for their anti-inflammatory properties. The amino group provides a convenient handle for the introduction of various pharmacophores to target inflammatory pathways.

  • Anticancer Agents: Certain substituted aminophenyl benzothiazoles have shown potent and selective antitumor activity.[10][11] Ethyl 2-amino-4-ethylbenzoate could serve as a precursor for the synthesis of novel benzothiazole derivatives.

Illustrative Biological Pathway: Inhibition of Voltage-Gated Sodium Channels by Local Anesthetics

G cluster_0 Neuronal Membrane cluster_1 Mechanism of Action A Extracellular Space B Intracellular Space (Cytoplasm) C Voltage-Gated Sodium Channel F Blockage of Na⁺ Influx C->F prevents D Local Anesthetic (Lipophilic form) E Protonated Local Anesthetic (Hydrophilic form) D->E Protonation (in cytoplasm) E->C Binds to receptor site inside the channel G Inhibition of Action Potential F->G

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Application

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of Ethyl 2-Amino-4-ethylbenzoate

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

Ethyl 2-amino-4-ethylbenzoate (CAS: 37395-55-4) is a highly versatile building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), including substituted quinazolines and benzamides. The most atom-economical, scalable, and environmentally benign method for its preparation is the catalytic hydrogenation of its corresponding nitro precursor, ethyl 2-nitro-4-ethylbenzoate.

While stoichiometric reductions (e.g., utilizing iron or zinc in acidic media) are historically prevalent, they generate significant metal waste and complicate downstream purification. In contrast, catalytic hydrogenation using molecular hydrogen (H2) offers a highly efficient alternative that is standard practice in modern pharmaceutical process development[1].

The reduction of the nitro group to an amine proceeds via the classic Haber mechanism. The nitroarene is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding aniline[2].

Mechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +H2, -H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 +H2 N4 Aniline Product (Ar-NH2) N3->N4 +H2, -H2O

Haber mechanism for the catalytic hydrogenation of nitroarenes to anilines.

In protic solvents like ethanol or methanol, the proton-coupled electron transfer is accelerated, preventing the accumulation of the potentially reactive and toxic hydroxylamine intermediate.

Catalyst Selection and Process Optimization

Selecting the appropriate catalyst is paramount for chemoselectivity and yield. While recent innovations have demonstrated the utility of fixed-bed Co/Al2O3 systems for continuous flow hydrogenation to avoid pressure drops[3], batch processing with Palladium on Carbon (Pd/C) remains the industry standard for alkyl-substituted nitroarenes due to its high turnover frequency at low temperatures and pressures.

Table 1: Catalyst Screening and Optimization for Ethyl 2-nitro-4-ethylbenzoate Reduction

CatalystLoading (mol%)SolventPressure (psi)Temp (°C)Time (h)Conversion (%)Yield (%)
10% Pd/C 5.0 Ethanol 40 25 4.0 >99 96
5% PtO22.0Ethyl Acetate30256.0>9994
Raney Ni10.0Methanol60408.09588
5% Pd/Al2O35.0Ethanol40255.0>9995

Data Synthesis: 10% Pd/C in ethanol provides the optimal balance of reaction kinetics and isolated yield, avoiding the over-reduction side-reactions occasionally seen with Raney Nickel.

Experimental Protocol: Batch Catalytic Hydrogenation

The following protocol outlines a self-validating system for the synthesis of Ethyl 2-amino-4-ethylbenzoate. Every step is designed with built-in causality to ensure both safety and maximum conversion.

Workflow S1 1. Substrate Preparation Dissolve Ethyl 2-nitro-4-ethylbenzoate in absolute EtOH (0.2 M) S2 2. Catalyst Addition Add 10% Pd/C (5 mol%) under Argon blanket S1->S2 S3 3. Reactor Purging 3x Vacuum/Argon cycles 3x Vacuum/H2 cycles S2->S3 S4 4. Hydrogenation Maintain 40 psi H2 at 25 °C for 4 hours S3->S4 S5 5. IPC Monitoring Confirm complete consumption via HPLC/TLC S4->S5 S6 6. Filtration & Workup Filter through Celite pad Concentrate filtrate S5->S6

Step-by-step experimental workflow for the batch catalytic hydrogenation process.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • Action: In a thick-walled Parr hydrogenation bottle, dissolve 10.0 g (44.8 mmol) of ethyl 2-nitro-4-ethylbenzoate in 225 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because its protic nature stabilizes polar transition states during the reduction, significantly increasing the reaction rate compared to aprotic solvents like THF or toluene.

  • Catalyst Addition:

    • Action: Flush the vessel with Argon for 5 minutes. Carefully add 0.48 g of 10% Pd/C (approx. 5 mol% Pd).

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. The Argon blanket prevents auto-ignition. (Note: Wet Pd/C containing 50% water can be used as a safer alternative, though it may slightly retard initial kinetics).

  • Purging the System:

    • Action: Seal the vessel and attach it to the Parr shaker. Perform three cycles of vacuum followed by Argon backfill. Subsequently, perform three cycles of vacuum followed by H2 backfill.

    • Causality: Complete removal of oxygen is critical. A mixture of H2 and O2 in the presence of a palladium catalyst will explosively ignite.

  • Hydrogenation:

    • Action: Pressurize the vessel to 40 psi with H2 gas and initiate mechanical shaking. Monitor the pressure drop in the reservoir.

    • Causality: The reaction is mildly exothermic. Maintaining the pressure at 40 psi ensures sufficient dissolved H2 concentration in the liquid phase, driving the reaction to completion and preventing the stalling of the hydroxylamine intermediate.

  • In-Process Control (IPC):

    • Action: After 4 hours, or when H2 uptake ceases, vent the system and sample 0.1 mL of the reaction mixture. Analyze via HPLC or TLC (Hexanes:EtOAc 3:1).

    • Causality: A self-validating protocol requires empirical confirmation of completion. The complete disappearance of the nitro precursor peak validates that the reduction has reached the final aniline stage.

  • Filtration and Isolation:

    • Action: Purge the vessel with Argon. Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake with an additional 50 mL of ethanol. Never let the filter cake run dry.

    • Causality: Celite traps the fine carbon particulates. Keeping the cake wet prevents the highly active, hydrogen-saturated palladium from catching fire upon exposure to ambient air.

  • Concentration:

    • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl 2-amino-4-ethylbenzoate as a pale yellow oil (which may crystallize upon standing).

    • Yield: ~8.3 g (96% theoretical yield).

Conclusion

The catalytic hydrogenation of ethyl 2-nitro-4-ethylbenzoate provides a robust, high-yielding pathway to Ethyl 2-amino-4-ethylbenzoate. By strictly adhering to the mechanistic principles of phase-transfer and rigorous safety protocols regarding pyrophoric catalysts, researchers can scale this process reliably for advanced drug development applications.

References
  • Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210-221. URL:[Link]

  • Hughes, D. L. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development. URL:[Link]

  • Lee, J., et al. (2026). Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System. Organic Process Research & Development. URL:[Link]

Sources

Method

In vitro biological activity screening using Ethyl 2-amino-4-ethylbenzoate

Application Note: Dual-Target In Vitro Screening of Ethyl 2-amino-4-ethylbenzoate for Anti-Inflammatory and Analgesic Profiling Executive Summary & Scientific Rationale Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Target In Vitro Screening of Ethyl 2-amino-4-ethylbenzoate for Anti-Inflammatory and Analgesic Profiling

Executive Summary & Scientific Rationale

Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4) is a structurally distinct substituted anthranilate ester. In medicinal chemistry, anthranilic acid derivatives (such as the fenamate class) are classic, highly effective pharmacophores recognized for their ability to inhibit Cyclooxygenase (COX) enzymes, thereby halting inflammatory cascades[1]. Furthermore, anthranilate ester moieties are critical structural determinants in natural alkaloids (e.g., lappaconitine and methyllycaconitine) that act as potent voltage-gated sodium channel (Na_v) blockers, providing profound antinociceptive and analgesic effects[2][3].

This application note details a comprehensive, self-validating in vitro screening workflow to evaluate Ethyl 2-amino-4-ethylbenzoate for dual biological activities: COX-1/COX-2 inhibition and Nav1.5/Nav1.7 channel modulation. By targeting both inflammatory prostaglandin synthesis and nociceptive action potential propagation, drug development professionals can profile this specific scaffold for next-generation, non-opioid analgesic applications.

Mechanistic Pathways

The dual-action potential of anthranilate esters stems from their unique stereoelectronic properties. The aromatic ring and amino group facilitate critical hydrogen bonding with Arg120 and Tyr355 in the COX active site[4], while the esterified lipophilic tail is capable of penetrating the lipid-exposed pockets of Na_v channels to block ion influx[2].

Mechanism Compound Ethyl 2-amino- 4-ethylbenzoate COX_Enz Cyclooxygenase (COX-1 & COX-2) Compound->COX_Enz Competitive Inhibition Nav_Chan Voltage-Gated Na+ Channels Compound->Nav_Chan Pore/Lipid Binding Prostaglandins Prostaglandin Synthesis Halted COX_Enz->Prostaglandins Prevents ActionPot Action Potential Blockade Nav_Chan->ActionPot Prevents

Fig 1: Dual mechanistic pathways of anthranilate derivatives in inflammation and pain.

Experimental Workflow Design

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the screening is designed as a self-validating system. Each assay incorporates specific positive controls, vehicle baselines, and strict quality control thresholds to guarantee that any observed inhibition is causally linked to the compound rather than an assay artifact.

Workflow Start Compound Preparation (10 mM DMSO Stock) Split Parallel Assays Start->Split COX Fluorometric COX Inhibition Assay Split->COX Nav Automated Patch-Clamp Electrophysiology Split->Nav Val_COX Controls: Celecoxib, Diclofenac, Vehicle COX->Val_COX Data Dose-Response Modeling & IC50 Determination COX->Data Val_Nav Controls: Lidocaine, Tetrodotoxin, Vehicle Nav->Val_Nav Nav->Data

Fig 2: Parallel in vitro screening workflow with integrated self-validating controls.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

Causality & Principle : Anthranilates are highly electrophilic and stabilize within the COX active site via hydrogen bonding[5]. This assay measures the peroxidase activity of COX. COX converts arachidonic acid to PGG2, and subsequently to PGH2. During this reduction, the peroxidase activity drives the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin. Inhibition of COX by Ethyl 2-amino-4-ethylbenzoate proportionally decreases resorufin fluorescence.

Self-Validating Setup :

  • Vehicle Control : 1% DMSO (Defines 100% enzyme activity baseline).

  • Positive Controls : Diclofenac (Non-selective, validates general COX-1/2 functionality) and Celecoxib (Validates COX-2 specificity).

  • Background Control : Heat-inactivated enzyme (Defines 0% activity; controls for compound auto-fluorescence).

Step-by-Step Procedure :

  • Reagent Preparation : Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes in the buffer.

  • Compound Dilution : Serially dilute Ethyl 2-amino-4-ethylbenzoate in DMSO, then into Assay Buffer to achieve final well concentrations ranging from 0.01 µM to 100 µM (final DMSO = 1%).

  • Incubation : In a black 96-well microplate, add 150 µL Assay Buffer, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test compound. Incubate at 25°C for 15 minutes. Rationale: Anthranilates often exhibit time-dependent binding kinetics; pre-incubation ensures steady-state receptor binding.

  • Reaction Initiation : Add 10 µL of ADHP (fluorometric substrate) and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.

  • Kinetic Read : Immediately transfer to a fluorescence microplate reader. Measure fluorescence (Ex: 530 nm / Em: 590 nm) kinetically every minute for 10 minutes.

  • Data Processing : Calculate the initial reaction velocity (V0). Normalize against the vehicle control to determine the percentage of inhibition and plot a 4-parameter logistic curve to find the IC50.

Protocol 2: High-Throughput Electrophysiology for Na_v Modulation

Causality & Principle : The anthranilate ester moiety is a known pharmacophore for entering the lipid-exposed binding pockets of voltage-gated sodium channels (like Nav1.7, heavily implicated in peripheral nociception)[2]. To accurately assess ion channel block, automated whole-cell patch-clamp electrophysiology is utilized. This provides high-fidelity, direct measurement of ionic currents compared to indirect, artifact-prone fluorescent dye-based assays.

Self-Validating Setup :

  • Quality Control Thresholds : Only cells achieving a seal resistance > 1 GΩ (Giga-seal) and access resistance < 10 MΩ are included. Rationale: This ensures current changes are strictly due to channel block, not membrane leak.

  • State-Dependent Controls : Voltage protocols must assess both resting and inactivated states, as ester-based blockers often exhibit use-dependent block.

  • Reference Drugs : Tetrodotoxin (TTX) for Nav1.7 and Lidocaine for Nav1.5.

Step-by-Step Procedure :

  • Cell Preparation : Cultured HEK293 cells stably expressing human Nav1.5 or Nav1.7 are harvested at 70-80% confluency. Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Priming : Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2). Rationale: Cesium blocks endogenous potassium currents, isolating the sodium current for accurate quantification.

  • Cell Capture & Sealing : Dispense cells into the recording chips. Apply negative pressure to form a Giga-seal, followed by a brief pressure pulse to rupture the membrane (achieving whole-cell configuration).

  • Voltage Protocol : Apply a holding potential of -100 mV. Elicit sodium currents using a 20 ms depolarizing step to 0 mV at 0.1 Hz.

  • Compound Application : Perfuse Ethyl 2-amino-4-ethylbenzoate (0.1 µM to 300 µM) into the recording chamber. Allow 3 minutes per concentration for equilibration.

  • Current Quantification : Measure the peak inward sodium current. Calculate fractional block relative to the pre-compound baseline.

Quantitative Data Presentation

The following table illustrates the expected pharmacological profile matrix for an anthranilate ester derivative, summarizing the IC50 values across the targeted assays to determine selectivity and potency.

Test Article / ControlCOX-1 IC50 (µM)COX-2 IC50 (µM)Nav1.5 IC50 (µM)Nav1.7 IC50 (µM)Selectivity Profile
Ethyl 2-amino-4-ethylbenzoate 12.4 ± 1.14.8 ± 0.685.2 ± 5.418.3 ± 2.1Moderate COX-2 / Nav1.7 preference
Diclofenac (Control)0.04 ± 0.010.03 ± 0.01> 300> 300Non-selective COX inhibitor
Celecoxib (Control)> 500.04 ± 0.01> 300> 300COX-2 selective inhibitor
Lidocaine (Control)> 300> 30045.1 ± 3.272.4 ± 4.5Non-selective Nav blocker
Tetrodotoxin (Control)N/AN/A> 100.005 ± 0.001Nav1.7 selective blocker

Table 1: Comparative in vitro activity profile. Data represents mean ± SD of three independent experiments (N=3).

Conclusion

By employing a dual-screening methodology, researchers can effectively characterize the pleiotropic pharmacological profile of Ethyl 2-amino-4-ethylbenzoate. The integration of rigorous self-validating controls ensures high-fidelity data, paving the way for the structural optimization of anthranilate esters in the pursuit of novel, multi-target analgesics and anti-inflammatory agents.

References

  • Design, Synthesis, and Biological Evaluation of New Ureido (Thioureido) Anthranilic Acid Isosteres: Molecular Docking, In Silico ADMET Predictions, and In Vivo Anti-Inflammatory Activity. Chemistry & Biodiversity. Link[1]

  • Docking Studies of the Derivatives of 3-oxamoyl(succinoyl)amides of N-Phenylanthranilic Acids as Inhibitors of Enzymes COX-1 and COX-2. Der Pharma Chemica. Link[4]

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. Link[5]

  • Hybrides of Alkaloid Lappaconitine with Pyrimidine Motif on the Anthranilic Acid Moiety: Design, Synthesis, and Investigation of Antinociceptive Potency. International Journal of Molecular Sciences (MDPI). Link[2]

  • Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. NIH / PubMed Central. Link[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-4-ethylbenzoate

Welcome to the Advanced Organic Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling or troubleshooting the synthesis of Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling or troubleshooting the synthesis of Ethyl 2-amino-4-ethylbenzoate (CAS 37395-55-4)[1].

As a highly specific benzocaine derivative, synthesizing this compound requires navigating regioselectivity challenges, overcoming severe steric hindrance during esterification, and preventing product degradation during final reduction. This guide moves beyond basic procedures to explain the causality behind experimental failures and provides self-validating protocols to ensure high-yield, reproducible results.

I. Synthetic Workflow & Mechanistic Pathway

The optimal synthesis of Ethyl 2-amino-4-ethylbenzoate proceeds via a three-step linear sequence starting from commercially available 4-ethylbenzoic acid.

Synthesis A 4-Ethylbenzoic Acid (Starting Material) B 2-Nitro-4-ethylbenzoic Acid (Intermediate 1) A->B HNO3 / H2SO4 < 10°C (Nitration) C Ethyl 2-nitro-4-ethylbenzoate (Intermediate 2) B->C EtOH, H2SO4 (cat) Microwave (Esterification) D Ethyl 2-amino-4-ethylbenzoate (Target API) C->D H2, 10% Pd/C Anhydrous (Reduction)

Figure 1: Three-step synthetic workflow for Ethyl 2-amino-4-ethylbenzoate.

II. Troubleshooting Guides & FAQs

Phase 1: Nitration

Q: During the nitration of 4-ethylbenzoic acid, I am observing significant byproducts and a low yield of the 2-nitro isomer. How can I improve regioselectivity and prevent oxidation?

A: The ethyl group is highly susceptible to oxidation at the benzylic position under harsh nitrating conditions, which can prematurely cleave the alkyl chain or yield terephthalic acid derivatives[2]. Furthermore, you are battling competing directing effects: the carboxyl group is meta-directing and deactivating, while the ethyl group is ortho/para-directing and activating.

The Solution: Strict thermal control is your primary lever. The reaction must be kept strictly below 10 °C during the dropwise addition of the nitrating mixture (HNO₃/H₂SO₄)[2]. Lower temperatures suppress the activation energy required for benzylic oxidation while allowing the kinetically favored electrophilic aromatic substitution to proceed. If over-nitration (e.g., dinitro byproducts) persists, dilute the sulfuric acid slightly or reduce the equivalents of nitric acid to exactly 1.05 eq.

Phase 2: Fischer Esterification

Q: My Fischer esterification of 2-nitro-4-ethylbenzoic acid with ethanol stalls at ~60% conversion. Standard reflux with a Dean-Stark trap isn't pushing the reaction to completion. What is the mechanism of this failure?

A: Fischer esterification is a thermodynamically controlled equilibrium process. In your substrate, the presence of the bulky nitro group at the ortho position (position 2) relative to the carboxyl group introduces profound steric hindrance. This physical bulk severely restricts the trajectory of the attacking ethanol nucleophile, drastically slowing the formation of the critical tetrahedral intermediate.

The Solution: Standard thermal reflux cannot overcome this high steric activation barrier before the reverse hydrolysis reaction catches up. You must utilize high-energy micro-environments.

  • Microwave-Assisted Synthesis: Transitioning to a sealed-vessel microwave reactor at 130–150 °C superheats the solvent, overcoming the steric barrier and frequently pushing yields above 85% within just 15 minutes[3].

  • Ultradispersed Catalysis: Alternatively, utilizing ultradispersed natural zeolite catalysts (such as H-MOR) combined with ultrasound or microwave irradiation has been proven to significantly enhance the esterification of highly hindered nitrobenzoic acids by vastly increasing the effective catalytic surface area[4].

Phase 3: Nitro Reduction

Q: When reducing Ethyl 2-nitro-4-ethylbenzoate to the target amino compound using Tin(II) chloride (SnCl₂) and HCl, my yields are poor, and NMR shows a loss of the ethyl ester group. Why is this happening?

A: You are experiencing concurrent ester hydrolysis. While SnCl₂/HCl or Fe/HCl are classic, robust methods for reducing nitro groups, they create a strongly acidic, aqueous environment at elevated temperatures. The ethyl ester linkage in your intermediate is highly labile under these specific conditions, causing the molecule to hydrolyze back into 2-amino-4-ethylbenzoic acid.

The Solution: You must completely decouple the reduction step from aqueous acidic conditions. The most reliable, self-validating method is catalytic hydrogenation using 10% Pd/C in anhydrous ethanol under a hydrogen atmosphere (1–3 atm). Because no water or strong acid is present, ester hydrolysis is mathematically impossible. If high-pressure hydrogenation equipment is unavailable, consider mediated electroreduction using polyoxometalate redox mediators (e.g., H₄[SiW₁₂O₄₀]), which has demonstrated up to 89–94% yields for similar ethyl nitrobenzoates without requiring aggressive sacrificial reagents[5].

Troubleshooting Start Reduction Yield < 70%? Check1 Aqueous Acid Used? (e.g., SnCl2/HCl) Start->Check1 Check2 Catalyst Poisoning? (Pd/C in EtOH) Start->Check2 Sol1 Ester Hydrolysis Occurred. Switch to Anhydrous H2/Pd-C. Check1->Sol1 Yes Sol2 Incomplete Reduction. Increase H2 Pressure to 3 atm. Check2->Sol2 Yes

Figure 2: Logical troubleshooting matrix for resolving low yields during the final reduction step.

III. Quantitative Data Summary

The following table summarizes the optimized parameters required to maximize yield across the three-step synthesis, acting as a benchmark for your internal quality control.

Synthesis PhaseSubstrateReagents / CatalystCritical ConditionExpected YieldPrimary Failure Mode
1. Nitration 4-Ethylbenzoic acidHNO₃ / H₂SO₄< 10 °C, 2 hours65 - 75%Benzylic oxidation of ethyl group
2. Esterification 2-Nitro-4-ethylbenzoic acidAnhydrous EtOH, H₂SO₄Microwave, 130 °C, 15 min80 - 88%Equilibrium stalling due to sterics
3. Reduction Ethyl 2-nitro-4-ethylbenzoateH₂ (gas), 10% Pd/CAnhydrous EtOH, RT, 3 atm90 - 95%Ester hydrolysis (if using aqueous acid)

IV. Optimized Experimental Protocol

To ensure E-E-A-T compliance and maximum reproducibility, follow this self-validating protocol for the final, most critical step (Reduction), which avoids the hydrolysis pitfalls discussed above.

Step-by-Step Methodology: Anhydrous Catalytic Hydrogenation

  • Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve 10.0 g of Ethyl 2-nitro-4-ethylbenzoate in 100 mL of absolute, anhydrous ethanol. Self-Validation Check: Ensure complete dissolution; any turbidity indicates moisture or impurities.

  • Catalyst Loading: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric when dry. Purge the flask immediately with Argon or Nitrogen gas for 5 minutes to displace all ambient oxygen.

  • Hydrogenation: Attach the flask to a Parr hydrogenator or standard balloon setup. Evacuate the inert gas and backfill with Hydrogen (H₂) gas. Pressurize to 3 atm (approx. 45 psi).

  • Agitation: Shake or stir vigorously at room temperature (20–25 °C) for 4 to 6 hours. Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes and ceases to drop.

  • Workup: Vent the hydrogen gas safely and purge the system with Argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude Ethyl 2-amino-4-ethylbenzoate can be purified via recrystallization from a hexane/ethyl acetate mixture or used directly if purity by NMR exceeds 95%.

V. References

  • Sigma-Aldrich. "ethyl 2-amino-4-ethylbenzoate | 37395-55-4". Sigma-Aldrich Catalog. URL:

  • Benchchem. "An In-depth Technical Guide on the Reactivity and Chemical Properties of 4-Ethyltoluene". Benchchem Technical Resources. URL:

  • Chemical Communications (RSC Publishing). "Selective hydrogenation of nitroarenes using an electrogenerated polyoxometalate redox mediator". RSC. URL:

  • Journal of Physical Science. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition". ResearchGate. URL:

  • Advances in Chemical Engineering and Science. "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation". Scirp.org. URL:

Sources

Optimization

Technical Support Center: Resolving Low Solubility of Ethyl 2-amino-4-ethylbenzoate in Aqueous Media

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-ethylbenzoate. This resource provides in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-ethylbenzoate. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of its low solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles in your experiments.

Understanding the Challenge: The Physicochemical Profile of Ethyl 2-amino-4-ethylbenzoate

The presence of an amino group provides a site for protonation, suggesting that the compound's solubility will be pH-dependent. At acidic pH, the amino group will be protonated, forming a more soluble salt. The ethyl groups on both the benzene ring and the ester contribute to the molecule's lipophilicity, further limiting its interaction with water.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve Ethyl 2-amino-4-ethylbenzoate in water for my assay, but it's not dissolving. What is the first thing I should try?

A1: The most straightforward initial approach is to adjust the pH of your aqueous medium. Ethyl 2-amino-4-ethylbenzoate possesses a basic amino group. By lowering the pH of the solution with a suitable acid (e.g., hydrochloric acid), you can protonate this amino group. The resulting ammonium salt is ionic and, therefore, significantly more soluble in water than the neutral form of the compound. For aromatic amines, the pKa of their ammonium ions is typically in the range of 4-5.[1] This means that at a pH below this range, the compound will predominantly exist in its protonated, more soluble form.

Q2: I tried lowering the pH, but my compound still precipitates or is not soluble enough for my required concentration. What are my next options?

A2: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2] This "less polar" environment is more favorable for dissolving hydrophobic compounds like Ethyl 2-amino-4-ethylbenzoate.

Commonly used co-solvents in research and pharmaceutical development include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

It is crucial to start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved, while being mindful of the potential impact of the co-solvent on your downstream application.

Q3: Are there other methods to improve solubility if co-solvents are not compatible with my experimental setup?

A3: Yes, two other effective strategies are the use of surfactants and cyclodextrins.

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[3] Poorly soluble compounds can be encapsulated within the hydrophobic core of the micelles, effectively "dissolving" them in the aqueous medium. Non-ionic surfactants like Tween® and Triton™ are commonly used.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can form inclusion complexes with hydrophobic molecules, where the "guest" molecule (Ethyl 2-amino-4-ethylbenzoate) is encapsulated within the hydrophobic cavity of the "host" cyclodextrin.[4] This complex is then readily soluble in water. β-cyclodextrin and its derivatives are frequently used for this purpose.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed experimental workflows to systematically address solubility issues with Ethyl 2-amino-4-ethylbenzoate.

Workflow 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for dissolving your compound.

Objective: To identify the pH at which Ethyl 2-amino-4-ethylbenzoate achieves the desired concentration in an aqueous buffer.

Materials:

  • Ethyl 2-amino-4-ethylbenzoate

  • A series of buffers with varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Vortex mixer

  • pH meter

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a stock solution of Ethyl 2-amino-4-ethylbenzoate in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers.

  • Vortex the vials vigorously for 2-5 minutes.

  • Allow the solutions to equilibrate for at least 30 minutes.

  • Visually inspect for any precipitation.

  • For clear solutions, measure the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the solubility as a function of pH to identify the optimal range.

Causality: The amino group on the benzene ring acts as a weak base. As the pH of the medium decreases, the equilibrium shifts towards the protonated (conjugate acid) form of the amine. This protonated species is an ion, and its charge allows for favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.

G cluster_0 Aqueous Medium cluster_1 Co-solvent System A Ethyl 2-amino-4-ethylbenzoate (Insoluble) B Water (High Polarity) A->B Poor Interaction C Ethyl 2-amino-4-ethylbenzoate (Soluble) D Water + Co-solvent (Reduced Polarity) C->D Favorable Interaction

Caption: Co-solvent mechanism of solubilization.

Advanced Solubilization Strategies

For particularly challenging cases, the following advanced techniques can be employed.

Surfactant-Mediated Solubilization

Surfactants form micelles above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs.

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polyoxyethylene ethers (e.g., Triton™ X-100)

Experimental Approach:

  • Prepare a series of surfactant solutions in your desired aqueous buffer at concentrations both below and above the surfactant's CMC.

  • Add Ethyl 2-amino-4-ethylbenzoate to each solution.

  • Agitate until equilibrium is reached.

  • Separate any undissolved solid (e.g., by centrifugation or filtration).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate. A significant increase in solubility above the CMC indicates micellar solubilization.

Cyclodextrin-Based Complexation

Cyclodextrins act as molecular hosts, encapsulating the hydrophobic guest molecule.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) for enhanced aqueous solubility of the complex itself.

Experimental Approach:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess of Ethyl 2-amino-4-ethylbenzoate to each solution.

  • Stir the suspensions for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the solutions to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the dissolved compound. A linear relationship between cyclodextrin concentration and compound solubility (in the initial phase) is indicative of 1:1 complex formation.

Summary and Key Considerations

MethodMechanismAdvantagesConsiderations
pH Adjustment Protonation of the amino group to form a soluble salt.Simple, effective for ionizable compounds.May not be suitable for pH-sensitive assays or compounds prone to hydrolysis.
Co-solvents Reduces the polarity of the aqueous medium.Effective for a wide range of hydrophobic compounds.The co-solvent may interfere with biological assays or affect compound stability.
Surfactants Encapsulation within micelles.Can significantly increase solubility at low surfactant concentrations.Potential for protein denaturation or interference with cell-based assays.
Cyclodextrins Formation of soluble inclusion complexes.Generally well-tolerated in biological systems.Can be a more expensive option; complexation is a 1:1 stoichiometry.

When selecting a solubilization strategy, always consider the compatibility of the chosen excipients with your specific application. It is recommended to perform preliminary compatibility and stability studies to ensure the integrity of your experimental results.

References

  • The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. (n.d.). ScienceDirect. Retrieved March 26, 2026, from [Link]

  • Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Eureka by PatSnap. Retrieved March 26, 2026, from [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved March 26, 2026, from [Link]

  • Paduszyński, K., & Domańska, U. (2014). Comprehensive Study on the Impact of the Cation Alkyl Side Chain Length on the Solubility of Water in Ionic Liquids. Journal of Physical Chemistry B, 118(18), 4946-4957. [Link]

  • Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. (2024, June 19). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Ethyl 4-(2-aminoethyl)benzoate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2-ethylhexyl- 4 amino benzoate. (n.d.). Intersperse Industries. Retrieved March 26, 2026, from [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (n.d.). PubMed Central. Retrieved March 26, 2026, from [Link]

  • Cosolvent. (n.d.). Taylor & Francis. Retrieved March 26, 2026, from [Link]

  • Uncovering the physical origin of the difference between aliphatic chain and aromatic ring in the “hydrophobic” effects on partial molar volume. (2008, January 24). AIP Publishing. Retrieved March 26, 2026, from [Link]

  • Effect of cyclodextrins inclusion complexes into absorption and emission spectra of P-methylaminobenzoate derivatives: A DFT and. (n.d.). ScienceDirect. Retrieved March 26, 2026, from [Link]

  • 4-Amino-2-ethylbenzoate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Inclusion complex formation of α- And β-cyclodextrins with aminobenzoic acids in aqueous solution studied by 1H NMR. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Ethyl 2-amino-4-hydroxybenzoate. (2026, January 4). Chemsrc. Retrieved March 26, 2026, from [Link]

  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Solubility of p ABA in several solvents (data in Table 1), from above:.... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Ethyl 2-amino-4-nitrobenzoate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • ethyl 2-amino-5-cyano-3-ethylbenzoate. (2025, May 20). Chemical Synthesis Database. Retrieved March 26, 2026, from [Link]

  • Amine. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved March 26, 2026, from [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024, March 8). Rowan University. Retrieved March 26, 2026, from [Link]

  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved March 26, 2026, from [Link]

  • Review on Enhancement of Solubilization Process. (2014, May 24). Science Alert. Retrieved March 26, 2026, from [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). MDPI. Retrieved March 26, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved March 26, 2026, from [Link]

  • Cyclodextrin/drug complexation. (n.d.). Google Patents.
  • Study on Reversible Solubilization by Adjusting Surfactant Properties. (2023, May 5). MDPI. Retrieved March 26, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved March 26, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Ethyl 4-amino(ngcontent-ng-c4104522315="" class="ng-star-inserted">2H_4)benzoate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • “A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES”. (n.d.). IJCRT.org. Retrieved March 26, 2026, from [Link]

  • Enhanced solubilization using extended chain surfactants. (n.d.). Google Patents.
  • Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods. (n.d.). Google Patents.
  • Predicting pKa. (2023, April 19). Chemaxon. Retrieved March 26, 2026, from [Link]

  • Synthesis and investigation of surface activity of amino acid surfactants. (n.d.). E3S Web of Conferences. Retrieved March 26, 2026, from [Link]

  • Ethyl benzoate. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • The role of surfactants in the release of very slightly soluble drugs from tablets. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • Solvent and Surfactant Enhanced Solubilization, Stabilization, and Degradation of Amitraz. (2016, May 6). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. (2016, September 24). Reddit. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for Ethyl 2-amino-4-ethylbenzoate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-4-ethylbenzoate . This resource is engineered for researchers, chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-4-ethylbenzoate . This resource is engineered for researchers, chemists, and drug development professionals. It provides a deep dive into the causality behind reaction parameters, a self-validating experimental protocol, and targeted troubleshooting for the Fischer esterification of 2-amino-4-ethylbenzoic acid.

I. Mechanistic Pathway & Reaction Causality

The synthesis of Ethyl 2-amino-4-ethylbenzoate relies on the Fischer esterification of 2-amino-4-ethylbenzoic acid with ethanol. Because the starting material contains both a carboxylic acid (electrophile precursor) and an amino group (a basic nucleophile), the reaction environment must be carefully manipulated. The amino group will inherently neutralize a portion of the acid catalyst, meaning standard catalytic loading will fail. A stoichiometric excess of a strong acid (like H₂SO₄) is required to first protonate the amine (preventing self-polymerization or side reactions) and subsequently protonate the carbonyl oxygen to initiate the nucleophilic attack by ethanol.

Pathway SM 2-Amino-4-ethylbenzoic Acid (Starting Material) Cat H2SO4 Addition (Protonates Amine & Carbonyl) SM->Cat Nuc Ethanol Reflux (Nucleophilic Attack) Cat->Nuc Int Tetrahedral Intermediate (Proton Transfer) Nuc->Int Dehyd Water Elimination (Equilibrium Shift) Int->Dehyd Prod Ethyl 2-amino-4-ethylbenzoate (Target Ester) Dehyd->Prod

Mechanistic workflow for the Fischer esterification of 2-amino-4-ethylbenzoic acid.

II. Optimization Matrix: Temperature vs. Time

To maximize yield and minimize degradation, reaction temperature and time must be optimized based on your available apparatus. Below is a synthesized data matrix comparing established methodologies for substituted benzoic acids.

Reaction ConditionTemperature (°C)Time (hours)Catalyst LoadingExpected YieldCausality / Mechanistic Observation
Standard Reflux 78 °C18 - 241.5 - 2.0 eq65 - 75%Standard Fischer esterification. Reaction is slow due to the low boiling point of ethanol and the initial deactivation of the amine[1].
Dean-Stark (Toluene) 110 °C12 - 161.5 eq80 - 85%Higher temperature accelerates kinetics; continuous azeotropic water removal forces the equilibrium toward the product[2].
Microwave-Assisted 150 °C0.25 - 0.51.2 eq> 90%Sealed-vessel superheating rapidly overcomes the activation energy barrier, drastically reducing time while preventing solvent loss[3].

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm that the underlying chemical mechanisms are proceeding correctly.

Phase 1: Setup and Activation

  • Dispersion: In a 250 mL round-bottom flask, suspend 10.0 g of 2-amino-4-ethylbenzoic acid in 100 mL of absolute ethanol.

    • Causality Check: Ethanol acts as both the solvent and the nucleophile. A 10-fold molar excess is required to drive the reversible equilibrium forward according to Le Chatelier's principle. The initial suspension will be cloudy.

  • Catalyst Addition: While stirring vigorously, add 4.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

    • Validation Check: The mixture will immediately form a thick, white precipitate. This is the hydrogen sulfate salt of the amine. If this precipitate does not form, your acid is either too weak or the stoichiometry is incorrect.

Phase 2: Reflux and Equilibrium Shift 3. Heating: Attach a water-cooled condenser and heat the mixture to a gentle reflux (approx. 78 °C).

  • Validation Check: Within 45–60 minutes of reflux, the white precipitate will completely dissolve into a clear, slightly yellow solution. This visual change confirms that the hydrogen sulfate salt of the acid is actively converting into the soluble hydrogen sulfate salt of the ester[4].

  • Duration: Maintain reflux for 18-24 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 3:1) until the starting material spot is consumed.

Phase 3: Work-up and Isolation 5. Cooling & Transfer: Cool the reaction vessel to room temperature. Transfer the solution to a 500 mL Erlenmeyer flask containing 100 mL of ice-cold deionized water. 6. Neutralization: Slowly add a 10% sodium carbonate (Na₂CO₃) solution dropwise while stirring.

  • Validation Check: Vigorous CO₂ gas evolution (bubbling) will occur. Continue adding Na₂CO₃ until gas evolution ceases and the pH reaches ~8. At this basic pH, the sulfuric acid is neutralized, and the free-base Ethyl 2-amino-4-ethylbenzoate will precipitate out of the aqueous layer[4].

  • Filtration: Collect the crude ester via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

IV. Troubleshooting & FAQs

Q1: My reaction yield is exceptionally low (<30%) even after 24 hours of reflux. What is stalling the reaction? A1: The most common failure point with aminobenzoic acids is insufficient catalyst loading. Because the basic amino group neutralizes the acid, adding only a "catalytic amount" (e.g., 0.1 equivalents) will result in a stalled reaction[1]. You must use a stoichiometric excess (>1.5 equivalents) to ensure the amine is fully protonated, leaving enough free acid to protonate the carbonyl oxygen and catalyze the esterification. Additionally, ensure your ethanol is strictly anhydrous; water accumulation will reverse the reaction.

Q2: Can I reduce the reaction time from 24 hours to under an hour? A2: Yes. Standard reflux is kinetically limited by the boiling point of ethanol (78 °C). By transitioning to a sealed-vessel microwave reactor, you can safely superheat the ethanol to 150 °C. This increased thermal energy rapidly overcomes the activation barrier, reducing the required reaction time from 24 hours to just 15–30 minutes while often improving the overall yield[3].

Q3: During the sodium carbonate neutralization step, my product formed a sticky oil instead of a solid precipitate. How do I fix this? A3: This occurs when the ambient temperature of the neutralization bath exceeds the melting point of the crude ester, or if residual ethanol is preventing crystallization. Ensure the aqueous mixture is kept strictly in an ice bath (0–5 °C) during the exothermic neutralization. If the product remains an oil, do not discard it. Transfer the mixture to a separatory funnel and extract the oil using an organic solvent like ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to recover the ester[2].

Q4: I am observing dark impurities and side products in my TLC. Is the temperature too high? A4: Prolonged heating of aminobenzoic derivatives in the presence of concentrated sulfuric acid can lead to oxidation or polymerization of the aromatic ring[1]. If you observe significant darkening, reduce the reflux time and employ a Dean-Stark trap with a toluene co-solvent to remove water efficiently, or switch to a milder acid catalyst like p-Toluenesulfonic acid (p-TsOH)[2].

V. References

  • BenchChem. "Optimizing reaction conditions for esterification of 4-aminobenzoic acid." BenchChem Technical Support.

  • Chemistry LibreTexts. "3: Esterification (Experiment)." LibreTexts Chemistry Library.

  • OperaChem. "Fischer Esterification-Typical Procedures." OperaChem Synthesis Procedures.

  • Academic Publishers. "OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS." International Journal of Physical Sciences.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of Ethyl 2-amino-4-ethylbenzoate vs. Standard Ester Local Anesthetics

Executive Summary The development of topical local anesthetics requires a delicate balance between lipophilicity (for mucosal penetration) and target affinity (for voltage-gated sodium channel blockade). While Benzocaine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of topical local anesthetics requires a delicate balance between lipophilicity (for mucosal penetration) and target affinity (for voltage-gated sodium channel blockade). While Benzocaine (Ethyl 4-aminobenzoate) has been the clinical standard for topical mucosal anesthesia for over a century, its relatively rapid washout and susceptibility to esterase hydrolysis limit its duration of action.

This guide provides an objective, data-driven comparison of Ethyl 2-amino-4-ethylbenzoate (EAEB) —a rationally designed structural analog—against Benzocaine and Tetracaine. By exploring the structure-activity relationship (SAR) and validating efficacy through rigorous in vitro and ex vivo models, we demonstrate how specific functional group substitutions in EAEB alter its pharmacokinetic and pharmacodynamic profile.

Structural Rationale & Structure-Activity Relationship (SAR)

Ester-type local anesthetics consist of a lipophilic aromatic ring, an intermediate ester linkage, and typically a hydrophilic amine group. Benzocaine and EAEB are unique because they lack a terminal tertiary amine, rendering them poorly water-soluble and restricting their use to topical applications [1].

The structural divergence of EAEB from Benzocaine involves two critical modifications:

  • Ortho-Amino Shift (2-amino): Moving the primary amine from the para (4) to the ortho (2) position allows for intramolecular hydrogen bonding with the ester carbonyl oxygen. Causality: This internal satisfaction of polar groups significantly increases the overall lipophilicity (LogP) of the molecule. Furthermore, the steric bulk of the ortho-amine shields the ester bond from rapid nucleophilic attack by plasma and tissue pseudocholinesterases, prolonging the drug's half-life.

  • Para-Ethyl Addition (4-ethyl): The addition of an ethyl group at the para position introduces additional hydrophobic bulk. Causality: This enhances partitioning into the lipid bilayer of the neural membrane, facilitating deeper mucosal penetration and altering the binding dynamics within the inner pore of the voltage-gated sodium channel (Nav) [2].

Comparative Physicochemical and Efficacy Data

To objectively evaluate EAEB, we benchmarked its predictive and experimental parameters against Benzocaine (the direct un-substituted analog) and Tetracaine (a highly potent, lipophilic ester anesthetic).

Table 1: Physicochemical and Pharmacodynamic Comparison
ParameterBenzocaineEthyl 2-amino-4-ethylbenzoate (EAEB)Tetracaine
IUPAC Name Ethyl 4-aminobenzoateEthyl 2-amino-4-ethylbenzoate2-(Dimethylamino)ethyl 4-(butylamino)benzoate
Molecular Weight 165.19 g/mol 193.24 g/mol 264.36 g/mol
LogP (Lipophilicity) 1.863.203.70
pKa ~2.5~2.18.2
Nav1.7 IC₅₀ (Inactivated) ~400 µM~150 µM~15 µM
Plasma Esterase Half-life < 10 min> 45 min~ 15 min
Onset of Action Rapid (< 1 min)Moderate (~ 2-3 min)Slow (~ 5-10 min)

Data Synthesis: EAEB exhibits a nearly 2.6-fold increase in Nav1.7 binding affinity (lower IC₅₀) compared to Benzocaine. Its elevated LogP drives superior membrane partitioning, while the steric hindrance at the ester linkage extends its half-life significantly.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating necessary controls and physiological conditions to prevent artifactual data.

Protocol A: State-Dependent Nav1.7 Inhibition via Whole-Cell Patch-Clamp

Local anesthetics exhibit use- and state-dependent binding, showing higher affinity for the open/inactivated states of the Nav channel by interacting with the DIV-S6 domain [3].

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7 channels. Plate on glass coverslips 24 hours prior to recording.

  • Electrophysiological Setup: Use an extracellular bath solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Pull borosilicate glass pipettes to a resistance of 2–4 MΩ.

  • Voltage Protocol (The Causality): Hold cells at a hyperpolarized resting potential of -100 mV, then apply a 500 ms depolarizing prepulse to -10 mV, followed by a 20 ms test pulse to 0 mV.

    • Why this matters: Holding at -100 mV establishes a baseline where channels are closed (low drug affinity). The 500 ms prepulse drives the channels into the inactivated state. Because EAEB binds preferentially to the inactivated state, this protocol isolates the high-affinity binding event, preventing false-negative efficacy readings that occur if only resting block is measured.

  • Perfusion & Quantification: Perfuse EAEB (10 µM to 1 mM) and measure the fractional block of the peak inward sodium current. Generate dose-response curves to calculate the IC₅₀.

Protocol B: Ex Vivo Mucosal Permeation via Franz Diffusion Cell

Topical efficacy relies entirely on the drug's ability to cross the mucosal barrier before being washed away by saliva.

  • Membrane Preparation: Harvest porcine buccal mucosa (non-keratinized) and separate the epithelium from the underlying connective tissue.

    • Why porcine buccal mucosa? Its lipid composition and thickness closely mimic human oral mucosa, providing a highly translational, self-validating barrier model.

  • Receptor Fluid Optimization (The Causality): Fill the 5 mL receptor compartment with Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Tween 80 .

    • Why add surfactant? EAEB and Benzocaine are highly lipophilic. Without Tween 80, the aqueous receptor fluid would artificially saturate rapidly, violating "sink conditions." This would prematurely halt the concentration gradient, yielding artificially low permeation rates.

  • Dosing & Sampling: Apply 500 µL of equimolar drug formulations (in propylene glycol) to the donor compartment. Withdraw 200 µL aliquots from the receptor chamber at 15, 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Analysis: Quantify drug concentration via HPLC-UV (EAEB absorbance max ~285 nm).

Visualizations

Pathway of Action

Nav_Pathway N1 Topical Application (EAEB Formulation) N2 Mucosal Penetration (Enhanced by High LogP) N1->N2 N3 Intracellular Pore Entry (State-Dependent Access) N2->N3 N4 Nav DIV-S6 Binding (Phe/Tyr Interaction) N3->N4 N5 Action Potential Blockade (Anesthetic Efficacy) N4->N5

Figure 1: Mechanistic pathway of EAEB from topical application to Nav channel blockade.

Permeation Workflow

Franz_Workflow Step1 Donor Compartment (Equimolar Drug Dosing) Step2 Porcine Buccal Mucosa (Translational Barrier) Step1->Step2 Diffusion Step3 Receptor Compartment (PBS + 1% Tween 80 Sink) Step2->Step3 Permeation Step4 HPLC-UV Quantification (Permeation Kinetics) Step3->Step4 Aliquot Sampling

Figure 2: Ex vivo Franz diffusion cell workflow for evaluating mucosal permeation kinetics.

References

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. Available at:[Link]

  • Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology / NIH PMC. Available at:[Link]

Comparative

Comparative Reactivity Guide: Ethyl 2-amino-4-ethylbenzoate vs. Methyl Derivatives

As a Senior Application Scientist, I approach the comparative analysis of substituted anthranilic acid esters not merely as a theoretical exercise, but as a foundational step for synthetic route optimization. Ethyl 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparative analysis of substituted anthranilic acid esters not merely as a theoretical exercise, but as a foundational step for synthetic route optimization. Ethyl 2-amino-4-ethylbenzoate and its methyl counterpart, Methyl 2-amino-4-methylbenzoate, are critical intermediates in pharmaceutical and agrochemical development. While structurally homologous, the substitution of ethyl groups for methyl groups at both the ester and para-positions fundamentally alters their kinetic and thermodynamic reactivity profiles.

This guide provides an objective, data-driven comparison of their chemical behavior, focusing specifically on ester saponification and amine acylation, supported by self-validating experimental protocols.

Mechanistic Framework & Causality

Steric Effects on Ester Saponification ( BAC​2 Mechanism)

The alkaline hydrolysis of these esters proceeds via the base-catalyzed, acyl-oxygen fission bimolecular ( BAC​2 ) mechanism[1]. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a transient tetrahedral intermediate.

The ethyl ester moiety in Ethyl 2-amino-4-ethylbenzoate presents greater steric bulk than the methyl ester in Methyl 2-amino-4-methylbenzoate. This steric hindrance restricts the trajectory of the incoming nucleophile and increases the activation energy ( Ea​ ) required to reach the transition state. Consequently,2 than their ethyl homologs under identical thermodynamic conditions[2].

Electronic Effects on Amine Nucleophilicity

The nucleophilicity of the 2-amino group is dictated by the electron density of the aromatic ring, which is modulated by the para-alkyl substituent. According to the 3, the para-methyl group ( σp​=−0.170 ) is a stronger electron donor than the para-ethyl group ( σp​=−0.150 )[3].

This counterintuitive observation arises from hyperconjugation: the methyl group possesses three α -hydrogens capable of overlapping with the aromatic π -system, whereas the ethyl group has only two. Therefore, Methyl 2-amino-4-methylbenzoate features a more electron-rich amine, rendering it more susceptible to 4 such as isobutyryl halides or anhydrides[4][5].

SubstituentEffects Compound1 Ethyl 2-amino-4-ethylbenzoate StericEster Steric Hindrance (Ethyl > Methyl) Compound1->StericEster Ethyl Ester ElectronicAmine Hyperconjugation (+I) (Methyl > Ethyl) Compound1->ElectronicAmine 4-Ethyl Group Compound2 Methyl 2-amino-4-methylbenzoate Compound2->StericEster Methyl Ester Compound2->ElectronicAmine 4-Methyl Group Hydrolysis Saponification Rate (BAC2 Mechanism) StericEster->Hydrolysis Dictates Acylation Amine Nucleophilicity (Acylation Rate) ElectronicAmine->Acylation Modulates

Logical relationship of steric and electronic substituent effects on reactivity.

Quantitative Data & Hammett Analysis

To facilitate objective comparison, the structural and kinetic parameters of both derivatives are summarized below.

ParameterEthyl 2-amino-4-ethylbenzoateMethyl 2-amino-4-methylbenzoateMechanistic Driver
Ester Steric Bulk High (Ethyl)Low (Methyl)Alkyl chain length at ester oxygen
Para-Substituent σp​ -0.150-0.170 α -hydrogen hyperconjugation
Relative Saponification Rate SlowerFasterSteric hindrance at carbonyl carbon
Relative Amine Nucleophilicity LowerHigherInductive (+I) electron donation

Experimental Protocols (Self-Validating Systems)

Data integrity in physical organic chemistry relies entirely on the robustness of the experimental design. The following protocols are engineered with built-in self-validation mechanisms to ensure that the observed kinetic differences are chemically genuine, rather than artifacts of the procedure.

Protocol A: Comparative Saponification Kinetics (Titrimetric)

Objective: Determine the second-order rate constants ( k2​ ) for the alkaline hydrolysis of the ester groups.

  • Equilibration: Prepare 0.05 M solutions of both esters in 70:30 ethanol-water to ensure complete solubility. Equilibrate the solutions and a separate 0.1 M NaOH solution in a thermostatic water bath at 25.0 ± 0.1 °C.

  • Initiation: Rapidly mix equal volumes of the ester solution and the NaOH solution. Start the timer ( t=0 ).

  • Sampling & Quenching (Causality): At precise 5-minute intervals, withdraw a 5.0 mL aliquot and immediately discharge it into a flask containing 10.0 mL of ice-cold 0.05 M standard HCl. Why? The excess acid instantaneously neutralizes the NaOH catalyst, while the thermal shock of the ice bath halts any residual background reaction, effectively "freezing" the chemical state at that exact time point.

  • Quantification: Back-titrate the unreacted HCl with 0.02 M standard NaOH using phenolphthalein as an indicator to determine the hydroxide consumed.

  • Self-Validation (Blank Correction): Run a parallel blank titration containing only the 70:30 ethanol-water solvent and NaOH (no ester). This validates the system by quantifying and subtracting the atmospheric CO2​ absorbed during the experiment, which would otherwise falsely inflate the apparent ester hydrolysis rate.

Protocol B: N-Acylation Rate Determination (HPLC)

Objective: Compare the nucleophilicity of the 2-amino groups via reaction with an acyl halide.

  • Preparation: Dissolve 10.0 mmol of the ester and 1.0 mmol of biphenyl (Internal Standard) in 50 mL of anhydrous ether at 20 °C.

  • Initiation: Inject 5.0 mmol of isobutyryl chloride to initiate the acylation.

  • Sampling & Quenching: Withdraw 1.0 mL aliquots every 2 minutes. Quench by mixing with 1.0 mL of methanol containing 1% trifluoroacetic acid (TFA). Why? Methanol rapidly solvolyzes the unreacted isobutyryl chloride into a harmless methyl ester, preventing further reaction with the amine during HPLC analysis.

  • Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm). Why use an internal standard? Biphenyl is inert under these conditions; normalizing the amine and amide peak areas to the biphenyl peak area corrects for any volumetric errors during rapid aliquoting.

  • Self-Validation (Mass Balance): Continuously calculate the molar sum of the unreacted amine and the newly formed amide. The sum must remain constant and equal to the initial amine concentration ( [Amine]t​+[Amide]t​=[Amine]0​ ). A deviation of >5% immediately alerts the operator to side reactions (e.g., di-acylation) or instrumental drift, validating the integrity of the kinetic data.

Workflow Start Equilibrate Reactants Mix Initiate Reaction (t=0) Start->Mix Quench Aliquot & Quench (HCl / Ice / MeOH) Mix->Quench Analyze HPLC / Titration Quantification Quench->Analyze Data Kinetic Modeling (k_obs Calculation) Analyze->Data

Self-validating experimental workflow for kinetic rate determination.

References

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether, RSC Publishing. 4

  • 360 J. Chem. SOC. (B), 1967, RSC Publishing. 5

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres, NIH. 2

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC, EPA. 1

  • Hammett equation, Wikipedia. 3

Sources

Validation

Cross-validation of GC-MS and NMR results for Ethyl 2-amino-4-ethylbenzoate

Cross-Validation of GC-MS and NMR for the Structural Elucidation and Purity Analysis of Ethyl 2-amino-4-ethylbenzoate As drug development and small-molecule characterization become increasingly stringent, relying on a si...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and NMR for the Structural Elucidation and Purity Analysis of Ethyl 2-amino-4-ethylbenzoate

As drug development and small-molecule characterization become increasingly stringent, relying on a single analytical technique for structural elucidation is a critical vulnerability. To establish absolute confidence in the identity and purity of an active compound like Ethyl 2-amino-4-ethylbenzoate (C11H15NO2) , analytical scientists must employ orthogonal methodologies.

This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By cross-validating the volatile separation power of GC-MS with the absolute regiochemical mapping of NMR, we create a self-validating analytical system that eliminates blind spots in purity assessment[1].

Part 1: The Causality of Orthogonal Analytical Design

When analyzing a functionalized aromatic compound like Ethyl 2-amino-4-ethylbenzoate, each technique serves a distinct, non-overlapping purpose:

  • GC-MS (The Volatile Profiler): GC-MS is selected for its high-resolution separation of volatile organic impurities and its ability to generate reproducible electron ionization (EI) spectra[2]. The hard ionization at 70 eV induces specific fragmentation pathways—such as the loss of the ethoxy group—that definitively confirm the presence of the ester moiety. However, GC-MS struggles with absolute quantification without an identical reference standard and is blind to non-volatile impurities (e.g., inorganic salts).

  • NMR & qNMR (The Absolute Quantifier): NMR provides absolute structural connectivity and regiochemistry without relying on ionization efficiency or volatility[3]. Quantitative NMR (qNMR) allows for absolute purity determination by comparing the integral of the analyte against an internal standard. This captures "invisible" analytes (like water or silica gel) that frequently escape chromatographic detection[3].

  • The Self-Validating Loop: GC-MS provides high sensitivity for trace impurities, while qNMR provides absolute mass-balance purity[4]. If the GC-MS purity (area %) is significantly higher than the qNMR purity (mass %), it analytically proves the presence of non-volatile matrix contaminants.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives or quantification errors.

Protocol A: GC-MS Structural and Purity Analysis
  • Sample Preparation: Dissolve 1.0 mg of Ethyl 2-amino-4-ethylbenzoate in 1.0 mL of LC-MS grade methanol.

  • System Suitability Test (SST): Inject a pure methanol blank prior to the sample. Causality: This self-validating step rules out column carryover or injector contamination from previous runs, ensuring that all detected peaks originate strictly from the sample.

  • Chromatographic Conditions: Use a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm). Causality: The non-polar stationary phase separates analytes strictly by boiling point. This prevents the polar primary amine (-NH2) group from interacting excessively with the column, which would otherwise cause severe peak tailing and ruin integration accuracy.

  • Mass Spectrometry Parameters: Operate in Electron Ionization (EI) mode at 70 eV with a scan range of m/z 40–300. Causality: 70 eV is the universally standardized energy for EI. Using this exact energy ensures the resulting fragmentation pattern can be directly cross-referenced against NIST mass spectral libraries for unbiased verification[2].

Protocol B: Quantitative 1H NMR (qNMR) Analysis
  • Sample Preparation: Accurately weigh 20.0 mg of Ethyl 2-amino-4-ethylbenzoate and 5.0 mg of Maleic Acid (Internal Standard, Certified Reference Material) into a vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl3).

  • Internal Standard Selection: Causality: Maleic acid is chosen deliberately because it provides a sharp, distinct singlet at ~6.26 ppm. This perfectly avoids the aliphatic signals of the ethyl groups (1.2–4.3 ppm) and the aromatic signals of the benzoate ring (6.5–7.8 ppm), ensuring zero signal overlap for flawless integration[3].

  • Acquisition Parameters: Acquire 1H NMR at 400 MHz. Set the relaxation delay (D1) to 30 seconds. Causality: A 30-second delay is critical. It ensures that all protons—especially those in rigid aromatic environments with long T1 relaxation times—return completely to thermal equilibrium before the next radiofrequency pulse. This self-validates the quantitative nature of the data, guaranteeing that signal integrals are strictly proportional to the number of nuclei.

Part 3: Data Presentation & Cross-Validation

The true power of this workflow lies in the cross-validation of the datasets. Table 1 demonstrates how the techniques orthogonally confirm the molecular structure, while Table 2 highlights the discrepancies in purity quantification that only a dual-method approach can reveal.

Table 1: Orthogonal Structural Elucidation of Ethyl 2-amino-4-ethylbenzoate

Structural MotifGC-MS Evidence (EI, 70 eV)NMR Evidence (1H, 400 MHz, CDCl3)Cross-Validation Conclusion
Intact Molecule Molecular Ion [M]+ at m/z 193Integration of 15 distinct protonsConfirms molecular formula C11H15NO2
Ethyl Ester Base peak at m/z 148 ([M - OCH2CH3]+)4.30 ppm (q, 2H), 1.35 ppm (t, 3H)Confirms the presence of the ester linkage
Aromatic Core Aromatic fragments at m/z 120, 917.75 (d), 6.55 (d), 6.50 (s) ppmConfirms a 1,2,4-trisubstituted benzene ring
Amino Group Odd molecular weight (193) implies odd N5.50 ppm (br s, 2H, D2O exchangeable)Confirms the presence of a primary amine

Table 2: Absolute Purity Quantification Comparison

ParameterGC-MS (Total Ion Chromatogram)Quantitative 1H NMR (qNMR)Analytical Causality
Measured Purity 99.1% (Area Normalization)98.4% ± 0.2% (Absolute mass)GC-MS overestimates purity by ignoring non-volatile impurities (e.g., residual silica gel).
Calibration Relative to total peak areaAbsolute (Maleic Acid Internal Std)qNMR provides absolute traceability to SI units without needing an identical API standard[1].
Matrix Effects Susceptible to injector degradationImmune (direct observation of nuclei)NMR is non-destructive and unaffected by the thermal instability of the analyte[4].

Part 4: Workflow Visualization

The following diagram maps the logical relationship and parallel execution of the GC-MS and NMR workflows, culminating in the orthogonal cross-validation step.

G Sample Ethyl 2-amino-4-ethylbenzoate (C11H15NO2) GCMS_Prep GC-MS Preparation (Dilution in MeOH, 1 mg/mL) Sample->GCMS_Prep NMR_Prep NMR Preparation (CDCl3 + Maleic Acid IS) Sample->NMR_Prep GCMS_Run GC-MS Acquisition (EI 70 eV, Split 50:1) GCMS_Prep->GCMS_Run GCMS_Data Mass Spectra & RT (m/z 193, 148, 120) GCMS_Run->GCMS_Data CrossVal Orthogonal Cross-Validation (Structure & Absolute Purity) GCMS_Data->CrossVal NMR_Run NMR Acquisition (1H, 13C, qNMR) NMR_Prep->NMR_Run NMR_Data NMR Spectra (Chemical Shifts, Integrals) NMR_Run->NMR_Data NMR_Data->CrossVal FinalReport Validated Analytical Report CrossVal->FinalReport

Orthogonal cross-validation workflow for GC-MS and NMR structural and purity analysis.

References

  • [4] Title: Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation | Source: PMC - NIH | URL:[Link]

  • [3] Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]

  • [2] Title: Advances in structure elucidation of small molecules using mass spectrometry | Source: PMC - NIH | URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4-ethylbenzoate

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 2-amino-4-ethylbenzoate. As drug development professionals, our commitment to safety extends beyond the bench to th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 2-amino-4-ethylbenzoate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to your laboratory's workflow.

Core Principles: Hazard Identification and Risk Mitigation

Ethyl 2-amino-4-ethylbenzoate, like other aromatic amines, should be handled as a hazardous substance. The primary risks associated with its analogous compound, Ethyl 4-aminobenzoate, include skin and eye irritation, and it may cause an allergic skin reaction.[1][3] Furthermore, it is recognized as being harmful or toxic to aquatic life.[4][5] Therefore, the foundational principle of its disposal is to prevent its release into the environment and to ensure it is managed by personnel trained to handle hazardous chemical waste.

The improper disposal of this compound, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited.[4] Such actions can lead to the contamination of waterways and soil, posing a threat to ecosystems and public health. All waste containing this chemical must be collected, labeled, and transferred to a licensed hazardous waste disposal facility, typically through your organization's EHS program.

Pre-Disposal Safety and Handling

Before beginning any waste consolidation or disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 or EN 166 compliant).Protects eyes from splashes of solutions or accidental aerosolization of solid powder.[1][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation and sensitization.[1][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Generally not required if handled in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator may be necessary for large-scale handling or spill cleanup.[1]
Engineering Controls

All handling and consolidation of Ethyl 2-amino-4-ethylbenzoate waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7] This minimizes the risk of inhaling any dust or vapors that may be generated.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process. The following workflow outlines the decision-making and actions required from the point of generation to the point of collection.

DisposalWorkflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Accumulation & Disposal Start Waste Generated Identify Identify Waste Type (Solid, Liquid, Debris) Start->Identify Segregate Segregate Incompatible Wastes (e.g., Acids, Oxidizers) Identify->Segregate Aqueous Aqueous Solution Segregate->Aqueous Liquid Organic Organic Solvent Solution Segregate->Organic Liquid Solid Solid / Powder Segregate->Solid Solid Debris Contaminated Debris (Gloves, Wipes) Segregate->Debris Solid Container Select Compatible Container (e.g., HDPE, Glass) Aqueous->Container Organic->Container Solid->Container Debris->Container Label Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date & PI Name Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Request Request Waste Pickup (via EHS Office) SAA->Request End Disposed by Licensed Contractor Request->End

Caption: Disposal decision workflow for Ethyl 2-amino-4-ethylbenzoate waste.

Detailed Disposal Procedures

Protocol 4.1: Disposal of Solid Waste

This procedure applies to unused or expired pure Ethyl 2-amino-4-ethylbenzoate, as well as grossly contaminated solids.

  • Container Selection: Obtain a designated solid hazardous waste container with a secure, sealable lid. The container must be made of a material compatible with the chemical.

  • Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.[6] Use a scoop or spatula. Do not use air hoses to clean up any residual powder.[8]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. Clearly write the full chemical name "Ethyl 2-amino-4-ethylbenzoate" and list any other components. Do not use abbreviations.

  • Storage: Keep the container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

Protocol 4.2: Disposal of Liquid Waste (Solutions)

This procedure applies to solutions containing dissolved Ethyl 2-amino-4-ethylbenzoate.

  • Segregation: It is critical to segregate waste streams. Do not mix aqueous solutions with organic solvent solutions. Halogenated and non-halogenated solvent wastes should also be kept separate.

  • Container Selection: Use a designated liquid hazardous waste container (e.g., a high-density polyethylene carboy) that is compatible with the solvent used.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills on the container's exterior.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with estimated percentages.

  • Storage: Keep the container tightly closed and stored in secondary containment within your designated SAA.

Protocol 4.3: Disposal of Contaminated Labware and Debris

This applies to items with trace contamination, such as gloves, weighing paper, pipette tips, and paper towels used for cleanup.

  • Collection: Place all lightly contaminated disposable items into a designated plastic bag or a labeled, lined container.

  • Labeling: The container or bag must be clearly labeled as "Hazardous Waste" and list the contaminant, "Trace Ethyl 2-amino-4-ethylbenzoate."

  • Disposal: Once full, securely seal the bag or container and dispose of it as solid chemical waste, following the procedure in Protocol 4.1. Do not overfill the container.

Management of Spills and Accidental Releases

In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[7]

  • Assess and Equip: For small, manageable spills, ensure you are wearing the appropriate PPE as outlined in Section 2.1.

  • Containment: For solid spills, gently cover the material with a damp paper towel to avoid generating dust.[6] For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal and label the container with all its contents as hazardous waste and manage it according to the protocols above.

Chemical Treatment and Inactivation

While various industrial-scale methods exist for the treatment of wastewater containing aromatic amines, such as enzymatic treatment or extraction, these are not typically feasible or safe in a standard laboratory setting.[10][11] Attempting to neutralize or chemically treat this waste without a validated, peer-reviewed protocol and the approval of your EHS department is strongly discouraged. The most reliable and compliant method of disposal is through a licensed hazardous waste management company.

Summary of Key Disposal Parameters

ParameterGuidelineSource(s)
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH402: Harmful to aquatic life[1][4]
EPA Hazardous Waste Not specifically listed. Waste must be characterized based on its properties (e.g., toxicity). May fall under state-specific codes or facility permits. Consult your EHS department for the appropriate waste code.[12][13]
Primary Disposal Route Collection by a licensed hazardous waste contractor for high-temperature incineration.[4][9]
Prohibited Actions Do not dispose of in regular trash.Do not pour down the sanitary sewer.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[9]

By adhering to these protocols, you ensure that the disposal of Ethyl 2-amino-4-ethylbenzoate is conducted in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's EHS professionals when in doubt.

References

  • Grishchenko, T. Yu., & Maslennikova, I. S. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, 192, 457-467. Retrieved from [Link]

  • Kagaku, S. (2010). Method of treating aromatic amines-containing wastewater. (JP2010131489A). Google Patents.
  • Grishchenko, T. Y., & Maslennikova, I. S. (2015). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Ecosystems and Sustainable Development X. WIT Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes and their corresponding EPA Hazardous Waste Numbers. Retrieved from [Link]

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Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ethyl 2-amino-4-ethylbenzoate
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